BenchChemオンラインストアへようこそ!

Vancomycin Impurity

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Vancomycin impurities are a heterogeneous class of glycopeptides critical for regulatory compliance. This product line includes key pharmacopoeial impurities (EP A/B/D/E/G/L) and degradation products (CDP-1) essential for ANDA submissions, batch release testing, and method validation. Stringent USP/EP acceptance criteria (vancomycin B ≥80.0%, individual impurities ≤4.0–9.0%) demand precise quantification. Our validated reference standards, supplied with comprehensive characterization data (HPLC, NMR, MS) and traceable to USP/EP monographs, enable accurate impurity profiling. The clinical significance is underscored by historical data linking high impurity levels to nephrotoxicity; modern high-purity formulations require rigorous control. These standards are ideal for QC laboratories implementing high-throughput methods (UPLC/HPLC) and for clinical labs monitoring CDP-1 cross-reactivity in immunoassays. Procure with confidence for regulatory submissions.

Molecular Formula C66H77N9O24
Molecular Weight 1380.4 g/mol
Cat. No. B13837847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVancomycin Impurity
Molecular FormulaC66H77N9O24
Molecular Weight1380.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)CO)O)O)(C)N)O
InChIInChI=1S/C66H77N9O24/c1-25(2)16-36(69-5)58(86)74-49-51(81)27-6-11-32(12-7-27)95-40-18-30-19-41(55(40)99-65-56(54(84)53(83)42(24-76)97-65)98-44-23-66(4,68)57(85)26(3)94-44)96-33-13-8-28(9-14-33)52(82)50-63(91)73-48(64(92)93)35-20-31(77)21-39(79)45(35)34-17-29(10-15-38(34)78)46(60(88)75-50)72-61(89)47(30)71-59(87)37(22-43(67)80)70-62(49)90/h6-15,17-21,25-26,36-37,42,44,46-54,56-57,65,69,76-79,81-85H,16,22-24,68H2,1-5H3,(H2,67,80)(H,70,90)(H,71,87)(H,72,89)(H,73,91)(H,74,86)(H,75,88)(H,92,93)/t26-,36+,37-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1
InChIKeyIOXLZCMWALOQAE-ZSQKFXKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vancomycin Impurity Standards and Reference Materials for Pharmacopoeial Compliance and Quality Control


Vancomycin impurities are a heterogeneous class of structurally related glycopeptides arising from fermentation by-products (e.g., norvancomycin/N-demethylvancomycin, desvancosaminyl vancomycin, didechloro vancomycin) and degradation pathways (e.g., crystalline degradation product CDP-1 formed via spontaneous asparagine deamidation) [1][2]. These impurities are not merely contaminants but are integral to the safety, efficacy, and regulatory compliance of vancomycin drug substances and finished products. The USP monograph for vancomycin hydrochloride for injection mandates specific acceptance criteria: vancomycin B content not less than 80.0%, with any single impurity not more than 9.0% [1]. The British Pharmacopoeia sets tighter limits, capping each individual impurity at 4.0% and total impurities at 12.0% [3]. The clinical and analytical significance of these impurities is underscored by historical data showing that early vancomycin formulations contained 25–30% impurities and were associated with high rates of nephrotoxicity, whereas modern purification processes achieve approximately 95% purity with substantially reduced adverse event profiles [4].

Why Vancomycin Impurity Profiles Preclude Generic Substitution Without Rigorous Analytical Verification


Vancomycin is a fermentation-derived glycopeptide antibiotic whose impurity profile is intrinsically heterogeneous and batch-dependent, governed by the producing organism (Amycolatopsis orientalis), fermentation conditions, and downstream purification processes [1]. Unlike synthetic small-molecule drugs where impurities are predictable and well-defined, vancomycin impurity profiles vary qualitatively and quantitatively across manufacturers and even across batches from the same manufacturer [2]. The USP monograph recognizes this complexity by specifying that vancomycin B must constitute not less than 80.0% of the total composition, with allowable impurity thresholds of up to 9.0% for any individual impurity [3]. Critically, in vitro microbiological assays cannot reliably differentiate the antibacterial contributions of active impurities such as N-demethylvancomycin (norvancomycin) from the main vancomycin B component, leading to potential potency miscalculations if impurity profiles are not strictly controlled [4]. Furthermore, the crystalline degradation product CDP-1, while antibiotically inactive, cross-reacts with polyclonal antibody-based immunoassays used in therapeutic drug monitoring, causing clinically significant overestimation of serum vancomycin concentrations in renally impaired patients [5]. These factors collectively render direct substitution of vancomycin products based solely on labeled potency unreliable; procurement decisions must be informed by comprehensive impurity profiling and adherence to pharmacopoeial specifications.

Quantitative Comparative Evidence for Vancomycin Impurity Differentiation in Analytical Method Selection and Procurement


HPLC Analysis Time Reduction: Chromolith Column Reduces Testing Time by 10–15 Minutes Versus Pharmacopoeial Methods

HPLC analysis of vancomycin impurities using a Chromolith® column (100×4.6 mm) reduces testing time by 10 minutes compared to the USP test procedure and by 15 minutes compared to the British Pharmacopoeia procedure, while requiring less eluent and increasing chromatographic separation efficiency [1]. UPLC analysis using a Kinetex C18 column (50×4.6 mm, 2.6 μm) further reduces testing time by two-thirds compared to the British Pharmacopoeia procedure, with complete analysis achievable in 10 minutes using isocratic elution [1].

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Unknown Impurity Structural Characterization: 2D-Prep-LC-MS-NMR Achieves 95.6% Purity of Isolated Unknown Impurity at 0.5% Original Abundance

A two-dimensional preparative liquid chromatography (2D-Prep-LC) method coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy successfully isolated and characterized an unknown vancomycin impurity initially detected at only 0.5% abundance by conventional HPLC [1]. The 2D-Prep-LC method achieved 95.6% purity of the isolated impurity, enabling definitive structural identification as a vancomycin analog in which the N-methyl-leucine residue on the side chain is replaced by an N-methylmethionine residue [1]. Conventional pharmacopoeial RPLC methods with C18 stationary phases are limited to known impurities and cannot detect or characterize such unknown impurities [1].

Pharmaceutical Analysis Structural Elucidation Impurity Profiling

Historical Impurity Content Reduction: 25–30% Pre-1980s Impurities Reduced to ~5% by 1985 Correlates with Substantial Nephrotoxicity Decline

Early vancomycin formulations prior to the late 1970s, colloquially termed 'Mississippi mud,' contained 25–30% impurities and were associated with significant nephrotoxicity [1][2]. Following technological improvements in the fermentation and purification process, vancomycin purity reached approximately 95% (vancomycin B content) by 1985, with a parallel reduction in vancomycin-related acute kidney injury incidence to approximately 5–7% [1]. Modern USP-grade vancomycin products maintain vancomycin B content of not less than 80.0% to ≥90–95%, with the incidence of nephrotoxicity at conventional trough levels (5–15 mg/L) now considered relatively low [2][3].

Clinical Pharmacology Toxicology Pharmaceutical Manufacturing

CDP-1 Cross-Reactivity in TDM Immunoassays: Polyclonal FPIA Produces ~10% Overestimation Bias in Renally Impaired Patients

The crystalline degradation product CDP-1, consisting of two isomers (CDP-1-M major and CDP-1-m minor), is antibiotically inactive but cross-reacts with polyclonal antibody-based fluorescence polarization immunoassays (FPIA), causing falsely elevated vancomycin concentration readings [1]. In a study of 50 renally impaired patient samples, the polyclonal antibody FPIA assay quantitated higher than both HPLC and the monoclonal antibody Emit assay, with CDP-1 cross-reactivity accounting for an average of 10% of the FPIA/Emit bias [2]. The monoclonal antibody-based Emit assay showed good correlation with HPLC and did not exhibit significant CDP-1 cross-reactivity [2].

Therapeutic Drug Monitoring Clinical Chemistry Immunoassay

High-Value Application Scenarios for Vancomycin Impurity Reference Standards and Analytical Methods


ANDA Submission and Generic Vancomycin Product Development

For Abbreviated New Drug Application (ANDA) submissions, comprehensive impurity profiling and quantification are mandatory regulatory requirements. The USP monograph specifies vancomycin B content ≥80.0% and single impurity ≤9.0%, while the British Pharmacopoeia enforces stricter limits of ≤4.0% per individual impurity and ≤12.0% total impurities [1]. Generic manufacturers must demonstrate that their impurity profile does not exceed these thresholds and that any impurity present at ≥0.1% is adequately identified and controlled. The 2D-Prep-LC-MS-NMR method capable of isolating unknown impurities at 0.5% abundance to 95.6% purity provides the analytical capability required for identification, qualification, and control of unexpected impurities [2]. Reference standards for individual EP impurities (A, B, D, E, G, L) and the didechloro impurity are essential for method validation and establishing traceability to pharmacopoeial standards [3].

Quality Control Batch Release Testing in Pharmaceutical Manufacturing

QC laboratories require validated, high-throughput analytical methods for batch release testing of vancomycin drug substances and finished products. The HPLC method using Chromolith® columns reduces testing time by 10–15 minutes compared to pharmacopoeial methods, while UPLC with Kinetex C18 columns achieves two-thirds time reduction and completes analysis in 10 minutes under isocratic conditions [4]. These time savings translate directly to increased sample throughput and reduced solvent consumption per analysis. Procurement of validated reference standards for vancomycin B and key impurities (norvancomycin, desvancosaminyl vancomycin, didechloro vancomycin, CDP-1) enables accurate quantification against acceptance criteria of vancomycin B ≥80.0% (USP) and individual impurities ≤4.0–9.0% depending on pharmacopoeia [1].

Therapeutic Drug Monitoring Method Selection for Renally Impaired Populations

In patients with renal impairment, vancomycin half-life extends from 5–11 hours to 5 days or longer, leading to accumulation of the antibiotically inactive degradation product CDP-1 [5]. Polyclonal antibody-based FPIA methods produce approximately 10% overestimation of vancomycin concentrations due to CDP-1 cross-reactivity, potentially leading to inappropriate dose adjustments [6]. Clinical laboratories servicing dialysis or nephrology patient populations should procure and validate HPLC methods or monoclonal antibody-based Emit assays that do not exhibit CDP-1 cross-reactivity. HPLC methods capable of separately quantifying vancomycin and CDP-1 with linearity from 1 to 100 μg/mL and CV of 3.3–8.6% provide the most accurate assessment of true vancomycin exposure [5].

High-Purity Vancomycin Procurement for Reduced Nephrotoxicity Risk

Historical data demonstrate that vancomycin formulations containing 25–30% impurities (pre-1980s) were associated with significant nephrotoxicity, whereas modern formulations with ~90–95% vancomycin B content show substantially reduced nephrotoxicity incidence of approximately 5–7% at conventional trough levels (5–15 mg/L) [7][8]. For hospital pharmacy and healthcare system procurement, specification of high-purity vancomycin products with documented impurity profiles (vancomycin B ≥90%, total impurities ≤10%, individual impurities ≤4%) is supported by this clinical safety correlation. Vendors supplying EP impurity reference standards with traceability to USP or EP monographs enable in-house verification of incoming product quality [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vancomycin Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.